Ocarocoxib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ocarocoxib is a potent cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine . It is known for its efficacy in reducing inflammation and pain by selectively inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ocarocoxib involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Ocarocoxib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the chromene ring structure.
Substitution: Commonly involves the replacement of functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological activities and applications .
Scientific Research Applications
Ocarocoxib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study COX-2 inhibition and the development of new NSAIDs.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Explored for potential therapeutic uses in conditions involving inflammation and pain management.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Ocarocoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking COX-2, this compound reduces the production of these pro-inflammatory compounds, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Celecoxib: Another COX-2 inhibitor used in human medicine.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Parecoxib: A prodrug of valdecoxib, used for short-term perioperative pain control.
Uniqueness: Ocarocoxib is unique in its application primarily in veterinary medicine, offering potent anti-inflammatory effects with a favorable safety profile for animal use. Its selective inhibition of COX-2 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOISVJKLBMNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215122-22-8 |
Source
|
Record name | OCAROCOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.